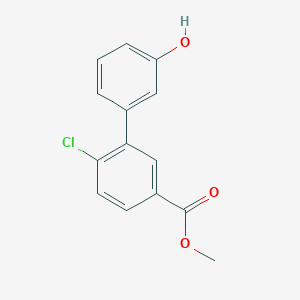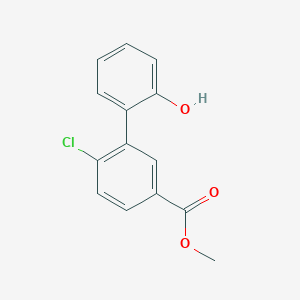
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% (2-CMPP) is an organic compound that is widely used in the scientific research community. It is a phenolic compound with a molecular weight of 216.6 g/mol and a melting point of 91-94 °C. 2-CMPP is a white crystalline solid with a faint odor and is soluble in organic solvents such as methanol, ethanol, and acetone. It is a useful reagent for a variety of organic synthesis reactions and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a building block for the synthesis of a variety of organic compounds. It is also used as a reagent in the synthesis of polymeric materials, such as polyurethanes, polyesters, and polyamides. It is also used as a catalyst in the synthesis of polymers and as a reagent for the synthesis of pharmaceuticals.
Mecanismo De Acción
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is a phenolic compound and its mechanism of action is based on the ability of its aromatic ring to act as a Lewis acid or a Brønsted acid. This allows it to act as a catalyst and promote various organic reactions, such as the formation of polymers. It can also act as a nucleophile and react with electrophiles to form new compounds.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. It has also been found to have anti-inflammatory and anti-cancer effects. Additionally, it has been found to have an inhibitory effect on the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound and is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of organic synthesis reactions. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water and is not soluble in common organic solvents such as methanol and ethanol. Additionally, it is not very reactive and may require the use of a catalyst for some reactions.
Direcciones Futuras
In the future, 2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% could be used in the development of more effective drugs for the treatment of various diseases. It could also be used in the development of new polymers for use in a variety of applications. Additionally, it could be used in the development of new materials for use in the medical and pharmaceutical fields. Additionally, it could be used in the development of new catalysts for organic reactions and in the development of new methods for organic synthesis. Finally, it could be used in the development of new methods for the synthesis of pharmaceuticals and other organic compounds.
Métodos De Síntesis
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is synthesized by a two-step reaction process. The first step involves the reaction of 4-chloro-3-methoxybenzene-1-sulfonyl chloride with sodium hydroxide to form 4-chloro-3-methoxybenzene-1-sulfonamide. This reaction is carried out in aqueous medium at room temperature. The second step involves the reaction of the sulfonamide with phenol in the presence of acetic anhydride and sulfuric acid to form 2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%. This reaction is carried out at reflux temperature.
Propiedades
IUPAC Name |
methyl 2-chloro-4-(2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)11-7-6-9(8-12(11)15)10-4-2-3-5-13(10)16/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNJPOKFNWXGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683626 |
Source


|
| Record name | Methyl 3-chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-56-3 |
Source


|
| Record name | Methyl 3-chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

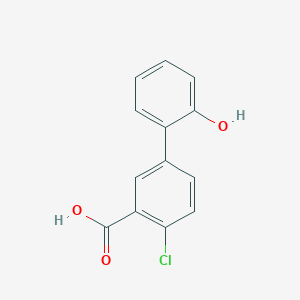
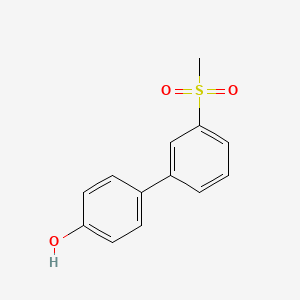

![4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370530.png)

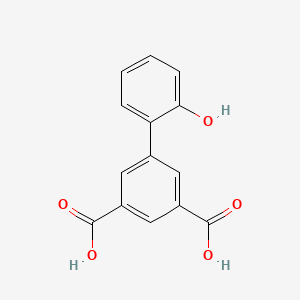


![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370568.png)
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)
